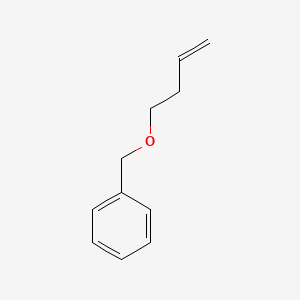

4-Benzyloxy-1-butene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

but-3-enoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSBGIGDZIKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439893 | |

| Record name | Benzene, [(3-butenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70388-33-9 | |

| Record name | Benzene, [(3-butenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 4 Benzyloxy 1 Butene

The dual functionality of 4-benzyloxy-1-butene permits a wide array of chemical reactions, enabling selective modifications at either the carbon-carbon double bond or the benzylic C-H bonds of the benzyl (B1604629) protecting group.

Olefin Functionalization Reactions

The terminal alkene is a key site for synthetic transformations, readily undergoing various addition and functionalization reactions.

The electron-rich π-bond of the alkene in this compound is susceptible to attack by electrophiles. youtube.com These reactions typically proceed through a two-step mechanism involving the initial formation of a carbocation intermediate, followed by nucleophilic attack. libretexts.org

The regioselectivity of these additions to unsymmetrical alkenes like this compound is governed by the Markovnikov rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu This leads to the formation of the more stable, more highly substituted carbocation intermediate. msu.educhemistrysteps.com

For instance, in the addition of hydrogen halides such as hydrogen bromide (HBr), the proton adds to the terminal carbon (C1), generating a secondary carbocation at C2. This intermediate is then attacked by the bromide ion to yield the Markovnikov product, 2-bromo-4-benzyloxybutane. msu.edu The benzyloxy group, being somewhat electron-withdrawing, might slightly modulate the reactivity of the alkene, but the general principle of forming the more stable carbocation dictates the reaction's outcome. Similar mechanisms apply to the addition of other strong acids and halogens. aakash.ac.insavemyexams.commsu.edu The addition of halogens like Br₂ proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. aakash.ac.insavemyexams.com

Table 1: Electrophilic Addition Reactions of this compound

| Reagent | Product | Regioselectivity |

|---|---|---|

| HBr | 2-Bromo-4-benzyloxybutane | Markovnikov |

| HCl | 2-Chloro-4-benzyloxybutane | Markovnikov |

| H₂O, H⁺ (catalyst) | 4-Benzyloxy-2-butanol | Markovnikov |

Hydroboration and Subsequent Functional Group Interconversions

Hydroboration-oxidation provides a complementary method to electrophilic hydration, yielding anti-Markovnikov alcohols. The reaction involves the syn-addition of a boron-hydrogen bond from a reagent like borane (B79455) (BH₃) across the double bond. libretexts.orgorganic-chemistry.org In the case of this compound, the boron atom preferentially adds to the less sterically hindered terminal carbon (C1). organic-chemistry.orgscielo.org.bo

This organoborane intermediate is then oxidized in a subsequent step, typically using basic hydrogen peroxide (H₂O₂), which replaces the boron atom with a hydroxyl group. libretexts.org This two-step sequence results in the formation of the anti-Markovnikov product, 4-benzyloxy-1-butanol. The reaction is stereospecific, with the hydrogen and hydroxyl group being added to the same face of the double bond (syn-addition). libretexts.org In some systems, the presence of an ether, such as the benzyloxy group, can direct the hydroboration reaction, potentially enhancing the observed regioselectivity. umich.edu

The resulting alcohol, 4-benzyloxy-1-butanol, is a versatile intermediate that can undergo further functional group interconversions, such as oxidation to an aldehyde or carboxylic acid, or conversion to an alkyl halide.

Olefin Metathesis Reactions with Benzyloxy Alkenes

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes (typically containing ruthenium or molybdenum), is applicable to benzyloxy alkenes like this compound. rutgers.eduorganic-chemistry.org The most common variants are cross-metathesis (CM) and ring-closing metathesis (RCM).

Cross-Metathesis (CM): This reaction occurs between two different alkenes. As a terminal alkene, this compound can react with a partner olefin in the presence of a catalyst like a Grubbs' second-generation catalyst. nih.gov For example, a reaction with an α,β-unsaturated ester such as methyl acrylate (B77674) would be expected to produce (E)-methyl 6-benzyloxy-2-hexenoate, along with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. nih.govacs.org The selectivity of CM reactions can be predicted based on the classification of the reacting olefins. conicet.gov.ar

Ring-Closing Metathesis (RCM): If this compound is incorporated into a diene structure, RCM can be employed to synthesize cyclic compounds. organic-chemistry.orgru.nl For instance, if the benzyl group were replaced by an allyl group to form diallyl carbinyl ether, an intramolecular RCM reaction could furnish a seven-membered oxygen-containing ring. The efficiency and E/Z selectivity of RCM depend on factors like ring strain and the catalyst system used. organic-chemistry.org

Difunctionalization of Alkenes via Radical Pathways

The alkene in this compound can also undergo difunctionalization through radical-mediated pathways, which often exhibit regioselectivity opposite to that of electrophilic additions.

A classic example is the anti-Markovnikov addition of HBr in the presence of a radical initiator like peroxides (ROOR). libretexts.orgmasterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the peroxide and subsequent abstraction of a hydrogen atom from HBr to generate a bromine radical (Br•). pharmaguideline.com This bromine radical adds to the terminal carbon (C1) of the alkene, forming the more stable secondary carbon radical at C2. libretexts.orgmasterorganicchemistry.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromo-4-benzyloxybutane, and regenerate a bromine radical to continue the chain reaction. masterorganicchemistry.compharmaguideline.com This process is generally not effective for HCl or HI, as one of the propagation steps becomes endothermic. libretexts.org

More advanced radical difunctionalization reactions, often employing photoredox or transition-metal catalysis, allow for the introduction of a wider variety of functional groups across the double bond. researchgate.netacs.orgmdpi.comunibe.ch These methods proceed through the generation of a radical intermediate that can be trapped by another reagent, enabling the construction of complex molecular architectures. mdpi.commdpi.com

Reactivity at the Benzylic Position

The benzyloxy group is not merely a passive protecting group; its benzylic C-H bonds are susceptible to oxidation, providing a pathway to further functionalization.

Selective Benzylic Oxidation Reactions

The methylene (B1212753) carbon (CH₂) situated between the phenyl ring and the ether oxygen is known as the benzylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds and can be selectively oxidized under various conditions to form a carbonyl group, converting the benzyl ether into a benzoate (B1203000) ester. masterorganicchemistry.comthieme-connect.de This transformation is valuable as it changes a stable protecting group into a more reactive functional group. nih.gov

A variety of reagents and catalytic systems have been developed for this purpose:

N-Bromosuccinimide (NBS): In some systems, NBS can be used to achieve the oxidation of benzyl ethers to esters. nih.gov

TEMPO-based Systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) or in an aerobic, metal-free system provides an efficient method for benzylic oxidation. acs.orgorganic-chemistry.orgacs.orgnih.gov

Copper Catalysis: Copper(I) or (II) catalysts, in combination with oxidants like tert-butyl hydroperoxide (TBHP) and molecular oxygen, can effectively catalyze the oxidation of benzyl ethers to the corresponding benzoates, often at room temperature. rsc.orgnih.govrsc.org

Ruthenium Catalysis: Catalytic amounts of ruthenium trichloride (B1173362) (RuCl₃) with a co-oxidant like sodium periodate (B1199274) (NaIO₄) can selectively oxidize benzyl ethers to benzoyl esters, even in the presence of other sensitive functional groups. tandfonline.com

Photocatalysis: Visible-light-mediated oxidation using a photocatalyst and a pre-oxidant like 1,4-hydroquinone offers a sustainable approach for the oxidative functionalization of benzylic C-H bonds. rsc.org

The oxidation of this compound via one of these methods would yield 4-butenyl benzoate, converting the stable ether linkage into an ester that can be readily hydrolyzed if desired.

Table 2: Selected Catalytic Systems for the Oxidation of Benzylic Ethers to Benzoate Esters

| Catalyst System | Oxidant(s) | Key Features |

|---|---|---|

| Cu₂O/C₃N₄ | TBHP, O₂ | Proceeds at room temperature; requires sub-stoichiometric TBHP. nih.govrsc.org |

| TEMPO-derived salt / Mineral Acids | O₂ (air) | Metal-free system; catalyst is recyclable. organic-chemistry.orgacs.orgnih.gov |

| RuCl₃ | NaIO₄ | Mild conditions; chemoselective. tandfonline.com |

| 1,4-Hydroquinone / CuCl₂·2H₂O | O₂, Visible Light | Sustainable method using light as an energy source. rsc.org |

Benzylic Halogenation and Substitution Processes

The carbon atom adjacent to the benzene (B151609) ring, known as the benzylic position, is particularly reactive due to the resonance stabilization of any radical, cationic, or anionic intermediate formed at this site. chemistry.coach This inherent reactivity makes the benzyl group in this compound susceptible to halogenation and subsequent substitution reactions.

Benzylic Halogenation

Benzylic halogenation typically proceeds via a free radical mechanism, often initiated by light, heat, or a radical initiator. numberanalytics.com Reagents like N-Bromosuccinimide (NBS) are commonly used for this purpose as they provide a low, constant concentration of bromine (Br₂), which favors radical substitution over addition to the alkene. libretexts.orgmasterorganicchemistry.com In the context of this compound, the reaction would involve the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the halogenated product and another bromine radical, continuing the chain reaction. chemistry.coachmasterorganicchemistry.com

The general mechanism involves three main stages:

Initiation: Homolytic cleavage of the Br-Br bond to generate bromine radicals (Br•). chemistry.coach

Propagation: A bromine radical abstracts a benzylic hydrogen from the this compound, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with Br₂ to form the benzylic bromide and a new bromine radical. chemistry.coach

Termination: The reaction concludes when radicals combine to form stable molecules. chemistry.coach

Benzylic Substitution

Once halogenated, the resulting benzylic halide is an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the halide and the reaction conditions. chemistry.coach Given that the benzylic position in this compound is primary, substitution reactions would typically follow an Sₙ2 pathway. chemistry.coach However, the formation of a resonance-stabilized benzylic carbocation can also facilitate Sₙ1 reactions. chemistry.coach

Various nucleophiles can be used to displace the halide, enabling the introduction of a wide range of functional groups. For instance, treatment of benzyl methyl ether with n-butyl-lithium and tetramethylenediamine results in benzylic lithiation, creating a benzylic anion that can react with electrophiles like ketones and alkyl halides. rsc.org Transition-metal-catalyzed methods, using palladium, nickel, or ruthenium, have also been developed for benzylic substitution, allowing for carbon-carbon bond formation with nucleophiles such as malonates and β-ketoesters. chinesechemsoc.orgacs.orgrsc.org

Rearrangement Reactions Involving Benzyloxy Butene Scaffolds

The structural framework of benzyloxy butenes is amenable to various rearrangement reactions, which can be used to construct complex molecular architectures.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. The chinesechemsoc.orgnih.gov-Wittig rearrangement, a type of chinesechemsoc.orgnih.gov-sigmatropic shift, is well-documented for allyl benzyl ether systems. researchgate.net This reaction involves the deprotonation at the benzylic position followed by a concerted rearrangement to form a homoallylic alcohol. Enantioselective versions of this rearrangement have been achieved using chiral ligands. rsc.org

The aza-Claisen rearrangement is a nitrogen-based analogue of the Claisen rearrangement, typically involving the thermal or Lewis acid-catalyzed rearrangement of N-allyl enamines or amides to form γ,δ-unsaturated imines or amides. iupac.org While a direct aza-Claisen rearrangement of this compound itself is not typical, its structural motifs can be incorporated into substrates that undergo this transformation. For example, a molecule containing an N-allyl group and a vinyl ether moiety derived from a benzyloxy butene scaffold could undergo an aza-Claisen rearrangement. nih.govresearchgate.net In one application, the rearrangement was used to synthesize (-)-isoiridomyrmecin, demonstrating its utility in natural product synthesis. iupac.org Another variation involves the reaction of a tertiary allylamine (B125299) with a benzyne, which affords o-allylaniline products via an aza-Claisen mechanism. nih.gov

The alkene and the aromatic ring within the this compound structure can participate in intramolecular cyclization reactions to form new ring systems. For example, Δ⁴-alkenyl benzyl ethers can react with phenylselenenyl halides to yield cyclic ethers like tetrahydrofurans and tetrahydropyrans. researchgate.net The regioselectivity of this phenylselenoetherification depends on the substitution pattern of the double bond. researchgate.net

Furthermore, metal-mediated cyclizations provide another route to heterocyclic structures. Enantiomerically pure benzyl glycidyl (B131873) ethers, for instance, undergo stereospecific cyclization in the presence of iron or gold catalysts to form chromanols or tetrahydrobenzo[c]oxepin-4-ols. nih.gov Nickel-catalyzed intramolecular Heck reactions of secondary benzylic ethers have been used to synthesize enantioenriched methylenecyclopentanes. nih.gov Acid-catalyzed cyclization of alkenyl alcohols is also a common strategy for producing oxacycles like tetrahydropyrans. mdpi.com

Sigmatropic Rearrangements (e.g., Aza-Claisen Rearrangement)

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkene of this compound is a suitable substrate for such transformations.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction can be used to introduce an aryl group at the terminal position of the double bond. acs.org

A significant advancement in this area is the "redox-relay" Heck reaction. nih.gov For homoallylic alcohols, this strategy allows for the arylation of the alkene, followed by isomerization or "chain-walking" of the double bond towards the oxygen atom, ultimately forming a ketone or aldehyde. rsc.orgacs.org Studies on this compound have shown that Heck arylation can lead to the (E)-1-aryl-4-benzyloxy-1-butene derivative as the major product, although double bond migration can sometimes result in mixtures of isomers. acs.org The choice of oxidant can be critical; for example, benzoquinone (BQ) was found to be uniquely effective in promoting a subsequent oxy-arylation step to form tetrahydrofurans, whereas oxygen (O₂) favored the formation of the standard Heck product. nih.gov

| Heck Reaction Variant | Substrate Type | Key Feature | Typical Product | Reference |

| Standard Heck Reaction | Alkenyl Halide + Alkene | C-C bond formation at alkene | Substituted Alkene | wikipedia.org |

| Redox-Relay Heck | Alkenyl Alcohol + Aryl Halide | Arylation followed by isomerization | Ketone or Aldehyde | nih.gov |

| Oxy-arylation | Homoallylic Alcohol + Aryl Halide | Heck reaction followed by C-O bond formation | Tetrahydrofuran (B95107) derivatives | nih.gov |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.orgresearchgate.net To utilize this compound in a Suzuki reaction, it would first need to be converted into either the organoboron or the organohalide partner.

Catalytic Asymmetric Hydroalkoxylation of C-C Multiple Bonds

Catalytic asymmetric hydroalkoxylation of carbon-carbon multiple bonds represents a highly efficient, redox-neutral, and 100% atom-economical strategy for synthesizing enantioenriched oxygenated compounds from readily available starting materials. acs.orgnih.gov This method involves the direct addition of an alcohol's O-H bond across an alkene or alkyne. Despite its potential, the field is notably underdeveloped compared to analogous hydrofunctionalization reactions like hydroamination. acs.orgnih.gov The primary challenges include overcoming the significant kinetic barriers associated with adding a relatively weak oxygen nucleophile across a non-activated C-C double bond under conditions that allow for high enantioselectivity. acs.org

A review of the scientific literature does not show specific studies focused on the catalytic asymmetric hydroalkoxylation of this compound itself. However, research on structurally similar terminal alkenes, particularly 4-phenyl-1-butene, provides insight into the potential of this transformation. For instance, engineered enzymatic catalysts have been shown to be effective. A groundbreaking study demonstrated that specific variants of the oleic acid hydratase (OAH) enzyme from Elizabethkingia meningoseptica can catalyze the asymmetric hydration (the addition of water) of challenging aliphatic alkenes, including the bulky 4-phenyl-1-butene, with excellent levels of enantioselectivity. acs.org

Furthermore, cobalt-catalyzed intermolecular hydroamination reactions, which involve C-N bond formation, have been successfully applied to 4-phenyl-1-butene, underscoring the feasibility of metal-catalyzed hydrofunctionalization on this type of substrate. jst.go.jp These examples suggest that the terminal alkene in this compound is a viable target for similar catalytic asymmetric additions, although specific catalyst systems would need to be developed and optimized.

Table 1: Examples of Catalytic Asymmetric Hydrofunctionalization of 4-Phenyl-1-butene

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Ratio/Yield | Reference |

| Asymmetric Hydration | Engineered Oleic Acid Hydratase (OAH) | 4-Phenyl-1-butene | (S)-4-Phenyl-2-butanol | >99.5:0.5 e.r. | acs.org |

| Asymmetric Hydroamination | Co(I) complex with chiral diamine ligand | 4-Phenyl-1-butene | N-(1-phenylbutan-2-yl)-5-phenyl-2H-tetrazole | 81% yield, 79% ee | jst.go.jp |

Hydrogenation and Reductive Transformations

The structure of this compound features two primary sites for reduction: the carbon-carbon double bond and the benzyloxy group. The transformations can include hydrogenation of the alkene and hydrogenolysis of the benzyl ether.

Hydrogenation of the Alkene

The terminal double bond of this compound can be readily saturated via catalytic hydrogenation. This standard procedure typically involves reacting the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). tcichemicals.com This reaction converts the alkene to an alkane, yielding 4-benzyloxybutane, the saturated ether analog.

Reductive Cleavage of the Benzyl Ether (Hydrogenolysis)

A crucial reductive transformation for compounds containing a benzyloxy group is the cleavage of the C-O bond of the ether via hydrogenolysis. tcichemicals.com This reaction is also typically carried out using a palladium catalyst and a hydrogen source. The process removes the benzyl protecting group to yield a primary alcohol. acs.org When applied to this compound, the outcome depends on the reaction conditions, which can be tuned to be selective.

Depending on the catalyst's activity and the reaction parameters, two potential products can be formed:

Selective hydrogenolysis of the benzyl ether while preserving the alkene would yield but-3-en-1-ol.

Concurrent hydrogenation and hydrogenolysis would reduce both the double bond and the ether, resulting in the formation of 1-butanol.

A study involving a complex molecule containing a benzyl ether moiety demonstrated that ambient pressure hydrogenation cleanly converted the benzyl ether into a primary alcohol, illustrating the utility of this reductive transformation. acs.org

Other reducing agents can also be employed for transformations of related structures. For example, the reduction of cis-4-benzyloxy-2-buten-1-ol (B3285716) with agents like lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding saturated alcohol, cis-4-benzyloxybutanol.

Table 2: Summary of Reductive Transformations

| Starting Material | Reagent/Catalyst | Transformation | Product(s) | Reference |

| This compound | H₂ / Pd/C or PtO₂ | Alkene Hydrogenation | 4-Benzyloxybutane | tcichemicals.com |

| This compound | H₂ / Pd/C | Benzyl Ether Hydrogenolysis | But-3-en-1-ol or 1-Butanol | tcichemicals.com |

| Benzyl Ether (general) | H₂ / Pd | Reductive Cleavage | Primary Alcohol | acs.org |

| cis-4-Benzyloxy-2-buten-1-ol | LiAlH₄ or NaBH₄ | Alkene Reduction | cis-4-Benzyloxybutanol |

Mechanistic Investigations and Computational Chemistry Studies

Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of reaction pathways, transition states, and selectivity determinants in reactions involving 4-benzyloxy-1-butene. kashanu.ac.ir

DFT calculations have been instrumental in understanding complex, multi-step reaction mechanisms. For instance, in the context of palladium-catalyzed redox-relay Heck arylations, this compound has been used as a model substrate to elucidate the reaction pathway. acs.org Computational studies using the M06 density functional, which accounts for dispersion interactions, have detailed the sequence of elementary steps. acs.org The process involves a series of repetitive alkene insertion and β-hydride elimination steps, allowing for the migration of the double bond along the alkyl chain. acs.org

In a model system, the reaction proceeds from an initial palladium-alkene complex through several intermediates. The alkene reinsertion and subsequent β-hydride elimination steps are key to the "chain walking" process that ultimately positions the aryl group at the terminal carbon. acs.org DFT calculations have also been employed to investigate the mechanisms of related transformations, such as the polymerization and isomerization of 1-butene, providing a foundational understanding of the reactivity of the butene scaffold. frontiersin.orgscribd.com

The analysis of transition state structures and their corresponding energy barriers provides a quantitative understanding of reaction kinetics and pathways. For the palladium-catalyzed reaction of this compound, DFT calculations have identified the key transition states and their associated activation free energies. acs.org

Table 1: Calculated Activation Free Energies for Intermediates in a Pd-Catalyzed Reaction

| Step | Transition State | Activation Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Alkene Reinsertion | TS4 | 4.3 | Isomerization from intermediate 3 to 4 . acs.org |

| β-Hydride Elimination | TS5 | 5.0 | Isomerization from intermediate 5 to 6 . acs.org |

Data sourced from a study on redox-relay Heck arylations. acs.org

Computational models are powerful in predicting and explaining the selectivity observed in chemical reactions. In the palladium-catalyzed redox-relay Heck arylation of substrates like this compound, DFT calculations have successfully predicted both site selectivity and enantioselectivity with quantitative accuracy. acs.org

The calculations revealed that site selectivity is governed by a remote electronic effect. The polarization of the alkene during the migratory insertion transition state is stabilized by the carbon-oxygen dipole of the distant benzyloxy group. acs.org Enantioselectivity, on the other hand, is controlled by steric repulsion between the chiral ligand's oxazoline (B21484) substituent and the alkene's substituent. acs.org The M06 functional predicted a change in the free energy of activation (ΔΔG‡) of 1 kcal/mol for site selectivity and 2.5 kcal/mol for enantioselectivity, aligning well with experimental observations. acs.org Similar computational approaches have been applied to understand selectivity in other organocatalytic reactions, such as Friedel-Crafts alkylations. core.ac.uk

Analysis of Transition States and Energy Profiles

Experimental Methodologies for Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental methods are essential for validating proposed mechanisms and uncovering unforeseen pathways.

Kinetic Isotope Effect (KIE) studies, particularly the substitution of hydrogen with deuterium (B1214612) (kH/kD), are a powerful experimental tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. gmu.edulibretexts.org For allylic ethers like this compound, KIE studies have been used to probe the mechanism of oxidative C-H bond cleavage. nih.gov

In DDQ-mediated oxidative cyclization reactions of various benzylic and allylic ethers, the observation of moderate to large primary KIEs confirms that the cleavage of the C-H bond is indeed the rate-determining step. nih.gov The consistency between intramolecular and intermolecular KIE values further suggests that the formation of a reactive intermediate, such as a radical cation, prior to the C-H bond cleavage is not rate-limiting. nih.gov These studies provide strong evidence for a mechanism involving the formation of a radical cation intermediate before the critical hydrogen atom abstraction step. nih.gov

Table 2: Representative Kinetic Isotope Effects in Oxidative C-H Cleavage

| Isotope Effect Type | kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary KIE | >1 (Normal) | C-H bond breaking occurs in the rate-determining step. nih.govcsbsju.edu |

| Secondary KIE | Varies | Provides information on changes in hybridization at non-reacting centers. csbsju.edu |

These are general principles applicable to the study of reactions involving allylic ethers like this compound. nih.gov

Control experiments are fundamental to disproving alternative mechanistic hypotheses. In the context of radical reactions, specific experiments can be designed to trap or detect radical intermediates. For instance, in reactions suspected of proceeding via radical pathways, radical scavengers like TEMPO or 1,4-cyclohexadiene (B1204751) can be introduced. The suppression of the reaction or the formation of trapped adducts provides evidence for radical intermediates. acs.org

While specific radical intercepting studies on this compound are not widely documented, related studies provide a template for such investigations. For example, mechanistic studies on photoredox-catalyzed reactions often employ control experiments in the absence of light or the photocatalyst to confirm their essential roles. acs.orgmdpi.com Furthermore, the formation of 4-bromo-1-butene (B139220) has been noted as a product derived from the rearrangement of a cyclopropylmethyl radical, which indirectly links the butene structure to radical processes. acs.org Such experiments are crucial for distinguishing between concerted, ionic, and radical pathways.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-1-butene |

| 1,4-cyclohexadiene |

| Palladium |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) |

Kinetic Isotope Effect Studies

Stereoelectronic Effects and Polarization in Reaction Intermediates

Detailed computational chemistry studies, such as Density Functional Theory (DFT) calculations, that specifically analyze the stereoelectronic effects and polarization in reaction intermediates of this compound are not extensively documented in publicly available research. While mechanistic discussions for related homoallylic ethers exist, specific quantitative data and detailed research findings for this compound remain elusive.

In principle, the reaction intermediates of this compound would be subject to several electronic and steric influences originating from the benzyloxy group. The oxygen atom, being highly electronegative, creates a polarized C-O bond, rendering the oxygen electron-rich and nucleophilic, while the adjacent carbons become electrophilic. libretexts.org This polarization can influence the reactivity of the molecule.

During reactions involving the butene double bond, such as electrophilic additions, the benzyloxy group, although remote, can exert influence through space. In a hypothetical carbocation intermediate formed at C2 (following Markovnikov's rule), stereoelectronic effects could play a role. e3s-conferences.orgub.edu These effects involve the interaction of the oxygen's non-bonding electron pairs (n-orbitals) with the empty p-orbital of the carbocation. Such n → p interactions are conformation-dependent and can stabilize certain geometries of the intermediate over others, thereby influencing the stereochemical outcome of the reaction.

Furthermore, the sheer size of the benzyloxy group gives rise to significant steric effects. In reactions like hydroboration, which often proceed through a concerted transition state, the bulky substituent will preferentially occupy a position that minimizes non-bonded steric interactions, such as allylic strain. uwo.cayork.ac.uklibretexts.org This steric hindrance can effectively shield one face of the double bond, directing the incoming reagent to the opposite face and thus controlling the diastereoselectivity of the product. uwo.ca Computational models for related systems have shown that analyzing the ground-state conformational preferences of the reactant can be a powerful tool for predicting the stereochemical outcome of such reactions. uwo.ca

While these principles are well-established in organic chemistry, their specific application to quantify the electronic environment of reaction intermediates for this compound requires dedicated computational studies. Such studies would provide data on bond lengths, charge distribution, and the energy of orbital interactions in transition states, which could be compiled into detailed tables. Without such specific research, any discussion remains qualitative and based on extrapolation from similar chemical systems.

Analytical and Spectroscopic Methodologies in Research of 4 Benzyloxy 1 Butene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization and purity evaluation of 4-benzyloxy-1-butene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a related compound, cis-4-benzyloxy-2-buten-1-ol (B3285716), the benzyloxy group's protons typically appear as a singlet around δ 4.5–4.7 ppm. The protons of the butene chain exhibit distinct signals that are crucial for confirming the structure. For instance, the terminal vinyl protons (=CH₂) and the adjacent methylene (B1212753) protons (-CH₂-) in this compound would show characteristic chemical shifts and coupling patterns. The integration of these signals, which is proportional to the number of protons, is a primary method for assessing purity. libretexts.org The presence of impurity signals would indicate contamination, and their integration relative to the main compound's signals allows for quantification.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a derivative, 3-chloro-2-methyl-4-benzyloxy-1-butene, the carbon signals provide clear evidence of the structure. oup.com In this compound, one would expect to see signals for the aromatic carbons of the benzyl (B1604629) group, the benzylic methylene carbon, and the four carbons of the butene chain. The chemical shifts of the olefinic carbons are particularly diagnostic. For example, in a similar compound, 4-phenyl-1-butene, the olefinic carbons appear at specific chemical shifts that confirm the terminal double bond. chemicalbook.com Any extraneous peaks in the ¹³C NMR spectrum would suggest the presence of impurities. nih.gov

Quantitative NMR (qNMR) can be employed for a more precise purity assessment by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration. acs.org

Table 1: Representative ¹H NMR Data for Benzyloxy-containing Butene Derivatives

| Compound | Proton Position | δ (ppm) | Multiplicity |

| cis-4-Benzyloxy-2-buten-1-ol | CH₂-Benzyl | 4.6 | s |

| cis-4-Benzyloxy-2-buten-1-ol | CH=CH (cis) | 5.4–5.6 | m |

| 3-Chloro-2-methyl-4-benzyloxy-1-butene oup.com | CH₂Cl | 4.18 | s |

| 3-Chloro-2-methyl-4-benzyloxy-1-butene oup.com | CH₂ | 4.21 | d |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying reaction products and transient intermediates in studies involving this compound. It provides information about the molecular weight and fragmentation pattern of analytes.

Electrospray ionization (ESI-MS) is a soft ionization technique that is particularly useful for detecting and characterizing reaction intermediates directly from solution. mdpi.com This method allows for the observation of transient species that might otherwise be difficult to isolate. For example, in reactions involving the functionalization of the double bond of this compound, ESI-MS can be used to identify the mass of the initial adducts or intermediates formed.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile compounds. In the context of this compound research, GC-MS can be used to separate and identify products from a reaction mixture. The gas chromatograph separates the components, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint that can be used to identify known compounds by comparison to spectral libraries or to elucidate the structure of new products based on their fragmentation patterns. researchgate.netrsc.org For instance, the mass spectrum of a related compound, 4-benzyloxy-3-hydroxy-2-methyl-1-butene, shows a characteristic fragmentation pattern that aids in its identification. nih.gov

Table 2: GC-MS Data for a Related Compound: 4-Benzyloxy-3-hydroxy-2-methyl-1-butene nih.gov

| m/z | Relative Intensity |

| 91 | 99.99 |

| 92 | 34.80 |

| 43 | 9.20 |

| 65 | 8.80 |

| 68 | 5.90 |

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC, SFC for Enantiomeric Purity)

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the purification and analysis of non-volatile or thermally sensitive compounds. In the synthesis of derivatives of this compound, HPLC is often used to monitor the progress of a reaction and to isolate the desired product from the reaction mixture. rsc.org For purity assessment, HPLC can separate the main compound from any impurities, and the peak areas in the chromatogram can be used to determine the relative purity. pensoft.net When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for the identification of unknown components in a mixture. nih.gov

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. It is frequently used to determine the purity of the compound and to analyze the composition of reaction mixtures. researchgate.net By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The area of the peak in the gas chromatogram is proportional to the amount of the compound present.

Supercritical Fluid Chromatography (SFC)

For chiral molecules, determining the enantiomeric purity is critical, especially in pharmaceutical applications. Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful technique for separating enantiomers. acs.org In the synthesis of chiral derivatives starting from or leading to compounds structurally similar to this compound, chiral SFC is employed to determine the enantiomeric excess (ee) of the product. acs.orgdoi.org This technique offers high resolution and fast analysis times for the separation of stereoisomers. caltech.edu

Table 3: Chromatographic Methods and Their Applications

| Technique | Application |

| HPLC | Purification, purity analysis, reaction monitoring. pensoft.net |

| GC | Purity analysis, reaction mixture analysis. researchgate.net |

| Chiral SFC | Determination of enantiomeric purity. acs.orgdoi.org |

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Benzyloxy-Butene Transformations

The transformation of 4-benzyloxy-1-butene and related structures is heavily reliant on catalysis. The future in this area is focused on creating more efficient, selective, and robust catalytic systems. Key areas of development include asymmetric catalysis to produce chiral molecules, and the use of earth-abundant metals to replace precious metal catalysts.

Asymmetric Catalysis: The demand for enantiomerically pure compounds in pharmaceuticals and materials science drives the development of asymmetric catalysis. For substrates like this compound, iridium-based catalysts with chiral ligands have shown high efficiency in the asymmetric hydrogenation of olefins. researchgate.net Future work will likely focus on designing new chiral ligands, including N,P ligands and carbene-oxazoline ligands, to improve enantioselectivity for a broader range of benzyloxy-butene derivatives. researchgate.net Organocatalysis, using small organic molecules like chiral BINOL derivatives, also presents a metal-free alternative for asymmetric transformations such as allylation reactions. beilstein-journals.org

Earth-Abundant Metal Catalysis: While precious metals like palladium, rhodium, and iridium are effective, their cost and scarcity are significant drawbacks. Research is increasingly directed towards iron-catalyzed C-H bond activation and other transformations. researchgate.net Although challenges in controlling the reactivity of iron catalysts remain, their potential for developing more economical and sustainable processes is a major driver for future investigation. researchgate.net Nickel-based systems are also being explored for reactions like the isomerization of allylic alkoxides, which could be applied to benzyloxy-butene substrates. ucl.ac.uk

Biocatalysis: Enzymes and whole-cell biocatalysts are gaining prominence for their exceptional selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions. symeres.comacs.org Lipases have been used for the kinetic resolution of related epoxy alcohols, and oxidoreductases can perform selective oxidations or reductions. researchgate.netnih.gov The future of biocatalysis in this context involves enzyme engineering to create tailored biocatalysts for specific, non-natural transformations of this compound and its derivatives, enhancing their utility in complex molecule synthesis. symeres.comacs.org

| Catalyst Type | Transformation | Potential Advantages | Key Research Direction |

| Chiral Iridium Complexes | Asymmetric Hydrogenation | High enantioselectivity for unfunctionalized olefins. researchgate.net | Development of new electronically unsymmetric ligands. |

| Chiral Organocatalysts | Asymmetric Allylation | Metal-free, avoids catalyst contamination of products. beilstein-journals.org | Design of new catalysts like 3,3'-diaryl-BINOLs for broader substrate scope. beilstein-journals.org |

| Iron-Based Catalysts | C-H Activation | Low cost, earth-abundant, and low toxicity. researchgate.net | Taming reactivity to achieve efficient catalytic cycles. researchgate.net |

| Biocatalysts (Enzymes) | Kinetic Resolution, Oxidation | High selectivity, mild reaction conditions, environmentally benign. symeres.comresearchgate.net | Enzyme engineering for non-natural substrate specificity. symeres.com |

Exploration of Unprecedented Reactivity Modes and Functionalization Strategies

Beyond established transformations, researchers are exploring novel ways to activate and functionalize the this compound scaffold. This includes targeting typically inert C-H bonds and developing new bond-forming strategies.

C–H Bond Functionalization: Directing group-assisted C–H activation has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov Future research will likely focus on developing transient or removable directing groups to functionalize the aliphatic chain of this compound at previously inaccessible positions. Rhodium(III) and Iridium(III) catalysts are at the forefront of this research, enabling complex annulations and cyclizations. mdpi.com The ultimate goal is the development of catalyst-controlled C-H functionalization that does not require a directing group.

Redox-Relay and Chain-Walking Reactions: Palladium-catalyzed reactions, such as the redox-relay Heck reaction, have demonstrated the ability to isomerize the double bond of alkenyl alcohols during the course of a reaction. acs.org This "chain-walking" mechanism allows for functionalization at different positions along the carbon chain. Applying these concepts to this compound could enable the synthesis of a variety of constitutional isomers from a single starting material. acs.org Computational studies are proving invaluable in predicting the selectivity of these complex reaction pathways. acs.org

Dication Pool Strategy: A novel electrochemical approach, the "dication pool strategy," allows for the functionalization of unactivated alkenes. wisc.edu This method involves the generation of a highly reactive dicationic species that can then react with a wide range of nucleophiles. wisc.edu Applying this to this compound could open up new avenues for vicinal difunctionalization, a challenging transformation using traditional methods.

Integration with Sustainable Chemistry Principles and Flow Synthesis Technologies

The chemical industry is undergoing a paradigm shift towards more sustainable and efficient manufacturing processes. The synthesis of fine chemicals from precursors like this compound is a key area for implementing these modern principles.

Sustainable Chemistry: The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing waste, are central to future synthetic design. royalsocietypublishing.orgmlsu.ac.in For reactions involving this compound, this translates to designing catalytic reactions that are highly selective, thus reducing by-products and costly purification steps. researchgate.net The use of biocatalysis in aqueous media and the development of solvent-free reaction conditions are key strategies being pursued. symeres.comnih.gov Replacing stoichiometric reagents with catalytic alternatives is a fundamental goal. mlsu.ac.in

Flow Synthesis Technologies: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. ucd.ie For reactions involving this compound, flow technology can enable the use of hazardous or unstable reagents by generating them on-demand. ucd.ie It also facilitates photochemical and biocatalytic transformations by ensuring uniform light exposure or efficient catalyst contact. ucd.ienih.gov The integration of flow reactors with real-time analysis can accelerate reaction optimization and lead to more efficient and higher-yielding processes.

| Technology/Principle | Application to this compound Chemistry | Key Benefits |

| Green Chemistry | Designing high-yield, catalytic reactions that minimize by-products. royalsocietypublishing.orgmlsu.ac.in | Reduced environmental impact, lower costs, increased safety. researchgate.net |

| Biocatalysis | Use of enzymes in aqueous, mild conditions for selective transformations. symeres.comnih.gov | High enantioselectivity, biodegradability, reduced use of hazardous solvents. symeres.com |

| Flow Synthesis | Performing reactions in continuous flow reactors instead of batch flasks. ucd.ie | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. ucd.ie |

| Photochemical Flow Reactors | Carrying out light-induced reactions in a continuous system. ucd.ie | Uniform irradiation, precise control of reaction time, access to unique reactivity. |

常见问题

Q. What are the common synthetic routes for 4-Benzyloxy-1-butene, and what factors influence the choice of protecting groups in its synthesis?

- Methodological Answer: A typical synthesis involves introducing the benzyloxy group via nucleophilic substitution or alkylation. For example, benzyl ethers are often used as protecting groups for alcohols due to their stability under acidic and basic conditions. The choice of protecting group depends on reaction compatibility—benzyl groups are stable during hydrogenation but require catalytic hydrogenation or Lewis acids for removal . Intermediate steps may involve brominated precursors (e.g., 4-bromo-3-methoxybutene), as seen in analogous compounds, to achieve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structure, with benzyloxy protons appearing as a singlet near δ 4.5–5.0 ppm. Infrared (IR) spectroscopy identifies the ether (C-O-C) stretch at ~1100 cm⁻¹. X-ray crystallography, as applied to derivatives like 4-Benzyloxy-2-bromo-1-methoxybenzene, provides definitive structural confirmation by resolving bond angles and spatial arrangements . Mass spectrometry (MS) verifies molecular weight, with fragmentation patterns indicating loss of the benzyl group (e.g., m/z 91) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation to avoid inhalation of vapors. Store in sealed containers away from ignition sources, as benzyl ethers are often flammable. In case of skin contact, rinse immediately with water for 15 minutes. Toxicity data may be limited, so treat the compound as hazardous until characterized .

Q. How can researchers optimize reaction yields for this compound derivatives in substitution reactions?

- Methodological Answer: Optimize solvent polarity (e.g., dichloromethane for SN2 mechanisms) and temperature (25–60°C). Use catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity. Monitor reaction progress via thin-layer chromatography (TLC) and purify products via column chromatography with ethyl acetate/hexane gradients. Yields >70% are achievable with stoichiometric control of benzyl bromide and base (e.g., K₂CO₃) .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer: The compound is lipophilic, with solubility in organic solvents like ethyl acetate, dichloromethane, and THF. Limited aqueous solubility necessitates phase-transfer catalysts for biphasic reactions. Solubility tests (e.g., in DMSO or methanol) should precede biological assays to ensure homogeneity. For crystallization, slow evaporation from hexane/ethyl acetate mixtures is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer: Contradictions in NMR shifts (e.g., unexpected splitting) may arise from impurities or conformational isomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR data with computational simulations (e.g., DFT) for functional group validation. If X-ray data conflicts with solution-phase NMR, consider dynamic effects like ring puckering or solvent interactions .

Q. What strategies are recommended for designing experiments to study the reactivity of this compound under varying catalytic conditions?

- Methodological Answer: Employ a factorial design to test variables: catalyst (e.g., Pd/C vs. Ni), solvent (polar vs. nonpolar), and temperature. Use gas chromatography (GC) or HPLC to quantify reaction products. For hydrogenolysis of the benzyl group, monitor H₂ pressure (1–3 atm) and reaction time (2–24 hrs). Kinetic studies via in-situ FTIR can track intermediate formation .

Q. How does the steric and electronic environment of this compound influence its participation in cross-coupling reactions?

- Methodological Answer: The benzyloxy group acts as an electron-donating substituent, activating the alkene toward electrophilic attack. Steric hindrance from the benzyl group may slow reactions at the β-position. Use computational modeling (e.g., molecular orbital analysis) to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm reactivity patterns .

Q. What methodologies are effective for analyzing the environmental persistence of this compound in ecological studies?

- Methodological Answer: Conduct biodegradation assays using OECD 301F (manometric respirometry) to measure CO₂ evolution. For photodegradation, expose the compound to UV light (λ=254 nm) and analyze via LC-MS for breakdown products. Soil mobility studies should use column chromatography with standardized soils (e.g., loam/sand mixtures) .

Q. How can researchers integrate this compound into multicomponent reactions for synthesizing complex heterocycles?

- Methodological Answer:

Utilize Ugi or Passerini reactions by incorporating the compound as an alkene component. Optimize conditions with Lewis acids (e.g., Sc(OTf)₃) to stabilize intermediates. Monitor reaction progress via MALDI-TOF MS for high molecular weight products. Post-functionalization via Heck coupling can introduce aromatic diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。